molecular formula C36H52O13 B14748815 Dehydroadynerigenin glucosyldigitaloside

Dehydroadynerigenin glucosyldigitaloside

Cat. No.: B14748815
M. Wt: 692.8 g/mol
InChI Key: ULJZNLQMTRZTJF-RCQNOOMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydroadynerigenin glucosyldigitaloside involves multiple steps, starting from the extraction of its precursor compounds from plant sources. The key steps include glycosylation reactions, where glucose molecules are attached to the aglycone part of the molecule. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound is achieved through biotechnological methods, including the use of glyco-engineered mammalian cell expression systems. These systems are designed to produce high yields of the compound with high purity, often exceeding 95% by HPLC .

Chemical Reactions Analysis

Types of Reactions

Dehydroadynerigenin glucosyldigitaloside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of dehydroadynerigenin glucosyldigitaloside involves its interaction with molecular targets and pathways in the body. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound targets reactive oxygen species (ROS) and inflammatory mediators, thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Adynerin: (CAS#35109-93-4)

    8-Hydroxyodoroside A: (CAS#176519-75-8)

    Cardenolide B-1: (CAS#1318158-89-2)

    Dehydroadynerigenin digitaloside: (CAS#52628-62-3)

    Adynerigenin beta-neritrioside: (CAS#88721-09-9)

    Dehydroadynerigenin beta-neritrioside: (CAS#143212-60-6)

    Lanatoside B: (CAS#17575-21-2)

Uniqueness

Dehydroadynerigenin glucosyldigitaloside is unique due to its specific glycosylation pattern, which imparts distinct bioactive properties compared to other similar compounds. Its high antioxidant and anti-inflammatory activities make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C36H52O13

Molecular Weight

692.8 g/mol

IUPAC Name

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one

InChI

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m1/s1

InChI Key

ULJZNLQMTRZTJF-RCQNOOMASA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

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